

Application Note: Quantification of Methamphetamine Ethyl Carbamate using LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Methamphetamine ethyl carbamate*

Cat. No.: *B15556799*

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Introduction

Methamphetamine ethyl carbamate is an analytical reference standard categorized as an amphetamine derivative.^{[1][2]} Its accurate and sensitive quantification is crucial for forensic analysis, clinical toxicology, and research applications. This document outlines a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of **Methamphetamine Ethyl Carbamate** in biological matrices. The described protocol provides a robust framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for the analysis of related compounds, such as amphetamines and ethyl carbamate. These values should be considered as a baseline for the validation of the **Methamphetamine Ethyl Carbamate** quantification method.

Parameter	Methamphetamine & Metabolites	Ethyl Carbamate
Limit of Detection (LOD)	0.02 - 3 ng/mL	0.17 - 1.8 µg/L[3][4]
Limit of Quantification (LOQ)	0.15 - 22.25 µg/L	0.52 - 4.0 µg/L[3][4]
Linearity (r ²)	> 0.99	> 0.999[3][4]
Recovery	85.3% - 110.36%	93% - 114%[4]
Precision (RSD)	< 15%	< 8%[4]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from established methods for the extraction of amphetamine and its derivatives from urine.[5]

Materials:

- Supel™-Select SCX SPE 96-well plate (30 mg/well) or equivalent strong cation exchange cartridge.
- Methanol
- Acetonitrile
- 1% Formic acid in acetonitrile
- Water
- 5 mM Dibasic ammonium phosphate in 50% methanol
- 10% Ammonium hydroxide in acetonitrile
- Internal Standard (IS): Methamphetamine-d5 ethyl carbamate (proposed) or a structurally similar stable isotope-labeled compound.

Procedure:

- **Sample Pre-treatment:** Acidify 1 mL of the urine sample to pH 3-4 with formic acid. Add the internal standard solution.
- **SPE Column Conditioning:** Condition the SPE plate with 1 mL of 1% formic acid in acetonitrile followed by 1 mL of water.
- **Sample Loading:** Load the pre-treated sample onto the conditioned SPE plate.
- **Washing:**
 - Wash the plate with 2 mL of water.
 - Wash the plate with 1 mL of 25% methanol.
 - (Optional intermediate wash for improved cleanup): Wash with 1 mL of 5 mM dibasic ammonium phosphate in 50% methanol.
- **Elution:** Elute the analytes from the plate with 1 mL of 10% ammonium hydroxide in acetonitrile.
- **Evaporation and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.

Liquid Chromatography Conditions:

- **Column:** A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size) is recommended for good chromatographic separation.^[6]

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Gradient Elution:
 - 0-1 min: 5% B
 - 1-5 min: 5% to 95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95% to 5% B
 - 6.1-8 min: 5% B (Re-equilibration)

Mass Spectrometry Conditions:

- Ionization Mode: Electrospray Ionization (ESI), Positive
- Multiple Reaction Monitoring (MRM) Transitions:
 - The molecular weight of **Methamphetamine ethyl carbamate** is 221.3 g/mol ^[1] The protonated precursor ion ($[M+H]^+$) is expected at m/z 222.3.
 - Based on the fragmentation of similar carbamates and methamphetamine, the following product ions are proposed:
 - m/z 164.1: Loss of the ethyl carbamate group.
 - m/z 91.1: Tropylium ion, a characteristic fragment of phenethylamines.
 - m/z 58.1: Iminium ion, a characteristic fragment of methamphetamine.^[7]
 - The transition for ethyl carbamate itself is m/z 90.1 \rightarrow 62.1.^{[4][8]}

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV) - Starting Point
Methamphetamine Ethyl Carbamate	222.3	164.1 (Quantifier)	15
222.3	91.1 (Qualifier)	25	
Methamphetamine-d5 Ethyl Carbamate (IS)	To be determined based on synthesis	To be determined	To be determined

Note: Collision energies should be optimized for the specific instrument used.

Visualizations

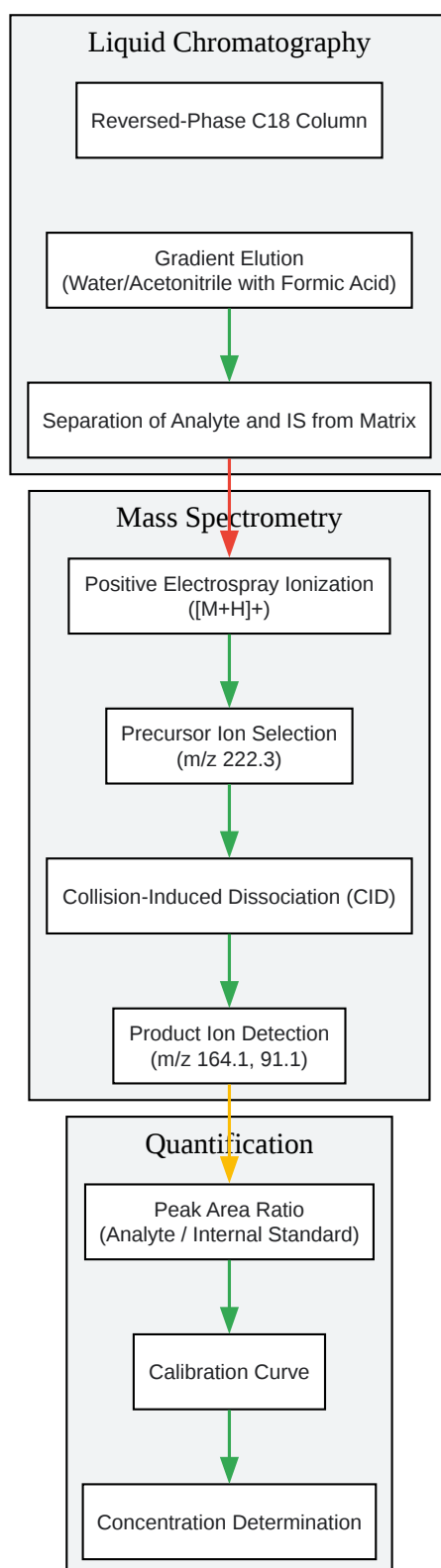
Experimental Workflow



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Caption: Experimental workflow for the quantification of **Methamphetamine Ethyl Carbamate**.

LC-MS/MS Quantification Logic



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Caption: Logical flow of the LC-MS/MS quantification method.

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References

- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Determination of ethyl carbamate in fermented liquids by ultra high performance liquid chromatography coupled with a Q Exactive hybrid quadrupole-orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CN102788858A - Method for LC-MS/MS (Liquid Chromatography-Mass Spectrometry/ Mass Spectrometry) jointly detecting ethyl carbamate content in cigarette main stream smoke - Google Patents [patents.google.com]
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